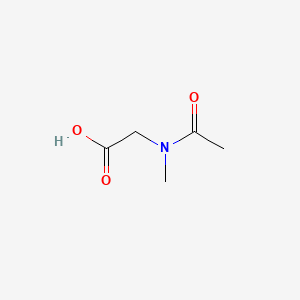

N-acetyl-N-methylglycine

説明

特性

IUPAC Name |

2-[acetyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPSKKRNACRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450336 | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-91-5 | |

| Record name | N-Acetylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for N Acetyl N Methylglycine and Its Derivatives

Established Laboratory Synthesis Protocols for N-acetyl-N-methylglycine

The laboratory synthesis of this compound can be approached from two primary starting points: the acetylation of N-methylglycine (sarcosine) or the methylation of N-acetylglycine. Each pathway presents distinct chemical challenges and advantages.

General Preparative Methods for this compound Synthesis

The most direct route to this compound is the acetylation of its parent amino acid, sarcosine (B1681465). This transformation is typically achieved through the reaction of sarcosine with an acetylating agent. A common and effective method involves the use of acetic anhydride (B1165640). rsc.org In a procedure analogous to the N-acetylation of other amino acids like proline, sarcosine can be stirred with acetic anhydride in an appropriate solvent, such as dichloromethane, to yield the desired product. rsc.org This method is favored for its straightforward nature and use of readily available reagents.

Alternatively, synthesis can begin with glycine (B1666218), which is first acetylated to form N-acetylglycine, followed by methylation of the amide nitrogen. The N-methylation of N-acyl amino acids is a more complex undertaking due to the potential for side reactions, including esterification of the carboxylic acid. The method developed by Benoiton and colleagues, which utilizes a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (MeI) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is a widely applied technique for this purpose. monash.edursc.org Another established route for N-methylation proceeds through the formation of an intermediate 5-oxazolidinone (B12669149) from the N-acyl amino acid, which is then reductively cleaved to introduce the methyl group. researchgate.netresearchgate.net

Optimized Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound hinges on careful control of reaction conditions to maximize yield and purity. When methylating N-acetylglycine, the choice of reagents and protecting groups is critical. Research has shown that for the NaH/MeI method, using a significant excess of methyl iodide is often necessary for achieving optimal yields. monash.edu However, this method can be complicated by the simultaneous methylation of the carboxylic acid group, forming a methyl ester. This necessitates a subsequent saponification step to liberate the free acid, which itself must be carefully controlled to avoid racemization if chiral centers are present. monash.edu

To circumvent such side reactions, strategic use of protecting groups is employed. For instance, protecting the carboxylic acid as a benzyl (B1604629) ester allows for N-methylation, after which the benzyl group can be cleanly removed by hydrogenolysis. monash.edu The choice of the N-acyl group is also important; studies have indicated that direct methylation of N-acetyl amino acid methyl esters can result in very low yields of the desired N-methylated product. monash.edu

In industrial contexts, catalyst systems have been developed to enhance the yield of precursors like N-acetylglycine. For example, the amidocarbonylation of paraformaldehyde using a cobalt-containing catalyst has been significantly improved by the addition of dinitrile or sulfoxide (B87167) promoters. google.com These promoters help maintain the catalyst's activity and prevent its complexation with the product, leading to yields as high as 78% for N-acetylglycine. google.com Such principles of catalyst and reaction medium optimization are directly applicable to enhancing the efficiency of synthetic routes to this compound.

Synthesis of this compound-Containing Peptidomimetics and Analogs

The incorporation of N-methylated amino acids like this compound into peptides is a key strategy for creating peptidomimetics with enhanced therapeutic properties. This modification can improve metabolic stability, cell permeability, and conformational rigidity. monash.eduresearchgate.net

Methodologies for Incorporating N-methylated Amino Acids into Peptide Structures

The primary challenge in incorporating N-methylated amino acids into a growing peptide chain via solid-phase peptide synthesis (SPPS) is the increased steric hindrance at the secondary amine. This bulkiness slows down the coupling reaction significantly. To overcome this, specialized coupling reagents and conditions are necessary.

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) have proven to be highly effective for coupling these sterically hindered residues. peptide.com In contrast, more common reagents like HBTU and HCTU are often less effective. peptide.com A typical protocol involves using multiple equivalents of the protected N-methyl amino acid and the coupling reagent, along with a non-nucleophilic base like diisopropylethylamine (DIEA), and allowing the reaction to proceed for an extended period. peptide.com Monitoring the coupling progress is also modified, as the standard ninhydrin (B49086) test gives a weak or no color change with N-methylated amines; the bromophenol blue test is a suitable alternative. peptide.com

Beyond chemical synthesis, ribosomal strategies for incorporating N-methylated amino acids are an area of active research. These methods use modified bacterial ribosomes or cell-free translation systems to incorporate N-methyl aminoacyl-tRNAs into a growing polypeptide chain, opening new avenues for producing modified proteins and peptides. nih.govacs.orgnih.gov

Rational Design and Synthesis of this compound Analogs for Functional Modulation

An example of a simple analog is This compound-N',N'-dimethylamide , where the C-terminal carboxylic acid is converted to a dimethylamide. ontosight.ai This modification neutralizes the negative charge and further increases lipophilicity, which can significantly alter the molecule's biological interactions and potential as a drug intermediate. ontosight.ai Another example is the synthesis of N-acetyl-N-methyl-DL-alanine N'-methylamide , which explores the effect of an additional methyl group on the alpha-carbon, further constraining the molecule's conformation. researchgate.net

The use of sarcosine itself in polymers as flexible linkers for complex bioconjugates is another example of rational design. Polysarcosine linkers are highly soluble and can be used to attach functional groups to polypeptides without impeding the function of either component, a principle that can be extended to oligomers of this compound. google.com

Chemoenzymatic and Biocatalytic Approaches for N-methylated Glycine Derivatives

Chemoenzymatic and biocatalytic methods offer the advantages of high selectivity and environmentally benign reaction conditions for the synthesis of complex molecules. For N-methylated glycine derivatives, enzymes offer powerful tools for specific transformations.

A key biocatalytic reaction is the methylation of glycine to form sarcosine (N-methylglycine), a direct precursor for this compound. This reaction is catalyzed in nature by the enzyme Glycine N-methyltransferase (GNMT) , which uses S-adenosylmethionine (SAM) as the methyl donor. nih.gov Harnessing GNMT or other engineered methyltransferases provides a direct enzymatic route to the core N-methylated structure. nih.govnih.gov

More advanced strategies involve the direct N-methylation of peptide backbones. Researchers have engineered variants of the peptide α-N-methyltransferase OphMA to specifically methylate amide bonds within a peptide sequence. nih.gov This approach allows for the late-stage modification of peptides, including those containing non-natural amino acids, offering a powerful method for creating N-methylated peptide libraries. nih.gov

One-pot chemoenzymatic cascades combine the best of both worlds. For example, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme can be used to generate a reactive intermediate from a starting amino acid, which can then be subjected to a chemical reaction, such as reduction, in the same vessel. nih.gov Similarly, enzymes like ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have been used to catalyze the addition of amines to fumarate, after which a chemical cyclization step can be performed to generate complex heterocyclic products in a one-pot process. rug.nl These multi-step, single-pot approaches represent a highly efficient and elegant strategy for synthesizing complex amino acid derivatives.

Fermentative Production Systems for N-alkylated Glycine Derivatives

The industrial-scale production of N-alkylated glycine derivatives, such as sarcosine, has been significantly advanced through the metabolic engineering of microorganisms. Corynebacterium glutamicum, a bacterium widely used for the large-scale production of amino acids, has been successfully engineered for the fermentative production of sarcosine. nih.gov

The process leverages a strain of C. glutamicum that is engineered to overproduce glyoxylate (B1226380). nih.govnih.gov The key enzymatic step is the introduction of an imine reductase, DpkA, from the bacterium Pseudomonas putida. nih.gov This enzyme catalyzes the reductive N-methylamination of glyoxylate with monomethylamine to produce sarcosine. nih.govfrontiersin.org

Research has focused on optimizing this fermentative process to enhance yield and productivity. Key findings include:

Strain Engineering: Site-directed mutagenesis of the DpkA enzyme (specifically the DpkAF117L mutant) has been shown to increase the specific activity for the reductive amination of glyoxylate, leading to accelerated production of sarcosine. frontiersin.org Strains expressing this mutant enzyme achieved a volumetric productivity of 0.16 g L-1 h-1. frontiersin.org

Substrate Utilization: While glucose is a common carbon source, studies have demonstrated that lignocellulosic pentose (B10789219) sugars, such as xylose and arabinose, can be superior feedstocks for sarcosine production in engineered C. glutamicum. nih.gov Fermentations using xylose have yielded sarcosine titers of up to 8.7 ± 0.2 g L-1. nih.gov

Process Optimization: Fed-batch bioreactor cultivation strategies have been employed to further increase product titers. For instance, the production of a related compound, N-ethylglycine, reached 1.6 g L-1 after 60 hours of fed-batch cultivation using rice straw hydrolysate as a carbon source. nih.gov

These fermentative systems provide a sustainable and efficient route to producing sarcosine, the essential precursor for this compound. nih.gov The final step, the acetylation of the secondary amine in sarcosine, is a well-established chemical transformation.

| Parameter | Finding | Reference |

|---|---|---|

| Microorganism | Engineered Corynebacterium glutamicum | nih.gov |

| Key Enzyme | Imine reductase (DpkA) from Pseudomonas putida | nih.govfrontiersin.org |

| Precursors | Glyoxylate and Monomethylamine | nih.govfrontiersin.org |

| Optimized Enzyme Mutant | DpkAF117L | frontiersin.org |

| Volumetric Productivity (DpkAF117L) | 0.16 g L-1 h-1 | frontiersin.org |

| Optimal Carbon Source | Xylose | nih.gov |

| Reported Titer (Xylose-based) | 8.7 ± 0.2 g L-1 | nih.gov |

Enzymatic Synthesis and Biotransformation Pathways of Glycine Precursors

This compound is structurally derived from glycine. The biosynthesis of its direct precursor, sarcosine (N-methylglycine), is intrinsically linked to glycine metabolism. wikipedia.orgresearchgate.net In biological systems, sarcosine is primarily formed through the enzymatic methylation of glycine.

The key enzyme in this pathway is Glycine N-methyltransferase (GNMT) (EC 2.1.1.20). researchgate.netmedlineplus.gov GNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to glycine, yielding sarcosine and S-adenosylhomocysteine (AdoHcy). medlineplus.govnih.gov This reaction is a crucial part of the metabolic pathways for methionine and glycine. medlineplus.gov

Conversely, sarcosine can be metabolized back to glycine by the enzyme sarcosine dehydrogenase (EC 1.5.8.3). wikipedia.orgnih.gov This makes the synthesis and degradation of sarcosine an integral part of cellular one-carbon metabolism. researchgate.net

In some microorganisms, such as the halophilic bacterium Ectothiorhodospira halochloris, the synthesis of N-methylated glycine derivatives is more elaborate. This organism utilizes two distinct methyltransferases for the threefold methylation of glycine to produce betaine (B1666868) (N,N,N-trimethylglycine):

Glycine sarcosine N-methyltransferase (GSMT): This enzyme catalyzes the first two methylation steps, from glycine to sarcosine and from sarcosine to N,N-dimethylglycine. nih.govresearchgate.net

Sarcosine dimethylglycine N-methyltransferase (SDMT): This enzyme is responsible for the methylation of sarcosine to N,N-dimethylglycine and the final step to betaine. nih.govresearchgate.net

These enzymatic pathways highlight nature's routes to producing the N-methylglycine core structure. Once sarcosine is obtained, either through fermentation or enzymatic synthesis, the production of this compound is completed by a chemical acetylation reaction, for which standard laboratory procedures are available. medchemexpress.com

| Enzyme Name | EC Number | Reaction Catalyzed | Methyl Donor | Reference |

|---|---|---|---|---|

| Glycine N-methyltransferase (GNMT) | 2.1.1.20 | Glycine → Sarcosine | S-adenosylmethionine (AdoMet) | researchgate.netmedlineplus.gov |

| Glycine sarcosine N-methyltransferase (GSMT) | - | Glycine → Sarcosine → N,N-Dimethylglycine | S-adenosylmethionine (AdoMet) | nih.govresearchgate.net |

| Sarcosine dehydrogenase | 1.5.8.3 | Sarcosine → Glycine (Reverse Reaction) | - | wikipedia.orgnih.gov |

Synthesis and Characterization of Metal Complexes Involving this compound Derivatives

Based on available scientific literature, there is a notable lack of specific research focused on the synthesis and structural characterization of metal complexes where this compound itself acts as the primary ligand. While studies on metal complexes of similar molecules, such as N-acetylglycine or other glycine derivatives, exist, this information falls outside the strict scope of this article. rdd.edu.iqresearchgate.net Therefore, the following sections describe the general principles and potential strategies for forming and characterizing such complexes, based on the known chemistry of the functional groups present in this compound.

The preparation of this compound to act as a chelate for metal ions would primarily involve the deprotonation of its carboxylic acid group. The molecule possesses two key potential coordination sites: the oxygen atom of the carboxylate group and the oxygen atom of the N-acetyl carbonyl group. The nitrogen atom is part of a tertiary amide, which significantly reduces its basicity and nucleophilicity, making it a much weaker coordination site compared to the oxygen donors.

A typical ligand preparation strategy would involve:

Dissolution: Dissolving this compound in a suitable solvent, such as water or ethanol.

Deprotonation: Adding a base (e.g., sodium hydroxide, potassium hydroxide, or an amine base) in a stoichiometric amount to deprotonate the carboxylic acid group (-COOH) to form the corresponding carboxylate anion (-COO⁻). This creates a negatively charged site that can readily coordinate with a positively charged metal ion.

In-situ Formation: The resulting solution of the deprotonated ligand can then be used directly for the synthesis of metal complexes by reacting it with a solution of a desired metal salt.

This approach prepares the ligand to act as a monodentate or potentially a bidentate chelating agent, coordinating to a metal center through its carboxylate and possibly the acetyl oxygen.

The coordination chemistry of hypothetical metal-N-acetyl-N-methylglycine complexes would be dictated by the nature of the metal ion and the ligand's available donor atoms. This compound would most likely act as a bidentate O,O-donor ligand, forming a chelate ring with the metal ion through the carboxylate oxygen and the amide carbonyl oxygen.

Structural elucidation of such complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm coordination, IR spectroscopy would be essential. A shift in the stretching frequency of the carboxylate group (asymmetric and symmetric stretches) and the N-acetyl carbonyl group (C=O stretch) upon complexation, compared to the free ligand, would provide direct evidence of their involvement in bonding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn²⁺ or Cd²⁺), ¹H and ¹³C NMR spectroscopy could reveal changes in the chemical shifts of the protons and carbons near the coordination sites, further confirming the binding mode.

UV-Visible Spectroscopy: For complexes involving transition metals (e.g., Co²⁺, Ni²⁺, Cu²⁺), UV-Vis spectroscopy would provide information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).

Without specific experimental data from the literature for this compound, the exact nature and structure of its metal complexes remain speculative.

Interactions of N Acetyl N Methylglycine in Biological Systems

Modulation of Neurotransmitter Systems by N-methylglycine (Sarcosine)

Sarcosine (B1681465) significantly impacts neurotransmission, primarily by modulating the glutamatergic system, which is crucial for excitatory signaling in the brain.

Competitive Inhibition of Glycine (B1666218) Transporter Type 1 (GlyT1) by Sarcosine

Sarcosine acts as a competitive inhibitor of the Glycine Transporter Type 1 (GlyT1). GlyT1 is a protein responsible for removing the amino acid glycine from the synaptic cleft, the space between neurons. By blocking GlyT1, sarcosine increases the concentration of glycine in the synapse. This action is significant because glycine is a necessary co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors. Sarcosine itself has been used as a template for the design of more potent GlyT1 inhibitors.

Below is a table summarizing the inhibitory characteristics of sarcosine on GlyT1.

| Feature | Description | Source |

| Mechanism | Competitive inhibitor | |

| Effect | Increases synaptic glycine levels | |

| Significance | Potentiates NMDA receptor function | |

| Application | Template for novel GlyT1 inhibitors | |

| This table is interactive. You can sort and filter the data. |

N-methyl-D-aspartate (NMDA) Receptor Co-agonism and Subsequent Receptor Potentiation by Sarcosine

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires both glutamate (B1630785) and a co-agonist like glycine to become activated. By inhibiting GlyT1 and thereby increasing synaptic glycine levels, sarcosine indirectly potentiates NMDA receptor function. Furthermore, studies have shown that sarcosine can also act as a direct co-agonist at the glycine binding site of the NMDA receptor. This dual action of inhibiting glycine reuptake and directly stimulating the receptor enhances NMDA receptor-mediated currents and subsequent intracellular signaling, such as increasing calcium influx.

Downstream Effects on Glutamatergic Neurotransmission Pathways

The enhancement of NMDA receptor function by sarcosine leads to several downstream effects on glutamatergic pathways. This potentiation is linked to the activation of signaling cascades, such as the mTOR pathway, and an increase in the trafficking of another type of glutamate receptor, the AMPA receptor, to the synapse. These molecular events are thought to underlie the antidepressant-like effects observed with sarcosine administration in preclinical studies. The modulation of NMDA receptor activity by sarcosine has been a key area of investigation for conditions thought to involve glutamatergic hypofunction, such as schizophrenia.

N-methylglycine in Protein-Protein Interactions

The incorporation of N-methylated amino acids like N-methylglycine into peptides can significantly alter their properties and how they interact with other proteins.

Influence of N-methylglycine on Peptide Modulation of Membrane Protein-Protein Interactions

N-methylation of a peptide backbone, as with the inclusion of N-methylglycine, can have a profound impact on the peptide's ability to modulate protein-protein interactions within cell membranes. This modification can stabilize a peptide's conformation, making it more effective at disrupting or stabilizing the interactions between transmembrane proteins. For example, synthetic peptides mimicking transmembrane domains can be used to interfere with the natural interactions of membrane proteins, a strategy with therapeutic potential.

Conformational Dynamics and Functional Consequences of N-methylated Amino Acid Incorporation in Peptides

The addition of a methyl group

Research on Oxidative Stress Responses and Antioxidant Mechanisms Involving N-acetylated Compounds

Research into N-acetylated compounds has revealed their significant interactions within biological systems, particularly concerning the modulation of oxidative stress responses and antioxidant defense mechanisms. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. scispace.com This imbalance can lead to cellular damage, including lipid peroxidation and protein carbonylation, and is implicated in a variety of pathological conditions. scispace.com While direct research on N-acetyl-N-methylglycine is limited in this context, extensive studies on related N-acetylated compounds, most notably N-acetylcysteine (NAC), provide a foundational understanding of the potential mechanisms.

The primary antioxidant action of many N-acetylated compounds is linked to their role in the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govtandfonline.comacs.org GSH is a tripeptide composed of glutamate, cysteine, and glycine that directly neutralizes ROS and is a vital cofactor for several antioxidant enzymes, such as glutathione peroxidases and glutathione S-transferases. researchgate.netmdpi.com

The most extensively studied N-acetylated compound, N-acetylcysteine (NAC), illustrates several antioxidant mechanisms:

Glutathione Precursor: The most prominent mechanism of NAC is its role as a precursor for the amino acid L-cysteine, which is the rate-limiting step in the synthesis of glutathione. tandfonline.comresearchopenworld.com By supplying cysteine, NAC helps replenish intracellular GSH levels, thereby enhancing the cell's capacity to combat oxidative stress. researchopenworld.comdrugs.com

Direct Antioxidant Activity: Under certain conditions, particularly when endogenous cysteine and GSH levels are depleted, NAC itself can act as a direct antioxidant, scavenging specific oxidant species. tandfonline.comacs.org

Disulfide-Breaking Agent: NAC can break disulfide bonds in proteins. nih.govtandfonline.com This action can restore the free thiol groups of proteins, such as mercaptoalbumin, which have significant antioxidant activity of their own. nih.govresearchgate.net Research has demonstrated that NAC can regenerate the native reduced form of albumin from its cysteinylated form, thus restoring its antioxidant function. researchgate.net

Modulation of H₂S Production: Recent studies suggest that the antioxidant effects of NAC may also be mediated by the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which have cytoprotective properties. nih.gov

Building on the understanding of cysteine and glycine as precursors to glutathione, research has also explored the combined supplementation of N-acetylcysteine and glycine (GlyNAC). Studies indicate that this combination can effectively mitigate oxidative stress. For instance, in a rat model of spinal cord injury, a condition associated with significant oxidative stress, GlyNAC administration was shown to promote functional recovery. nih.gov This was accompanied by measurable improvements in biochemical markers of oxidative stress. nih.gov Similarly, a clinical trial in healthy older adults, a population often characterized by increased oxidative stress, found that GlyNAC supplementation could increase glutathione generation, particularly in individuals with low baseline glutathione status. frontiersin.org

Detailed Research Findings on N-acetylated Compounds and Oxidative Stress Markers

The following table summarizes key findings from research investigating the effects of N-acetylated compounds on various markers of oxidative stress and antioxidant capacity.

| Compound/Supplement | Study Model | Key Markers Measured | Observed Effects | Citation |

| N-acetylcysteine (NAC) | Patients with Schizophrenia | PANSS Score (clinical measure related to a condition with an oxidative stress component) | Statistically significant improvement in total, negative, and general PANSS subscales after 4 months of treatment. | researchopenworld.com |

| Glycine and N-acetylcysteine (GlyNAC) | Rat Model of Spinal Cord Injury | Glutathione (GSH), Superoxide Dismutase (SOD), Malondialdehyde (MDA), Reactive Oxygen Species (ROS) | After 4 weeks, significantly elevated GSH and SOD, with significantly decreased MDA in spinal cord tissue. After 8 weeks, significantly decreased ROS in skeletal muscle. | nih.gov |

| Glycine and N-acetylcysteine (GlyNAC) | Healthy Older Adults | Malondialdehyde (MDA), Total Glutathione (GSH-T) | In a subset of subjects with high baseline oxidative stress, GlyNAC supplementation led to increased glutathione generation. | frontiersin.org |

These studies collectively highlight that N-acetylated compounds, particularly through their role in supporting the glutathione system, represent a significant area of research for understanding and potentially mitigating oxidative stress in various biological contexts. The mechanisms elucidated by studying compounds like NAC and GlyNAC provide a scientific basis for investigating the potential antioxidant properties of other structurally related molecules, such as this compound.

N Acetyl N Methylglycine in Disease Pathophysiology and Therapeutic Research

N-methylglycine (Sarcosine) in Schizophrenia Research

N-methylglycine, more commonly known as sarcosine (B1681465), has emerged as a significant area of investigation in the search for more effective treatments for schizophrenia. Research has particularly focused on its potential to address the negative and cognitive symptoms of the disorder, which are often poorly managed by current antipsychotic medications.

A leading theory in the neurobiology of schizophrenia is the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis. nih.govmdpi.com This hypothesis posits that a deficit in glutamatergic neurotransmission, specifically through the NMDAR, contributes significantly to the symptoms of schizophrenia, particularly the negative and cognitive deficits. mdpi.comclinicaltrials.gov The NMDAR is a crucial receptor in the brain involved in synaptic plasticity, learning, and memory. For activation, the NMDAR requires the binding of both glutamate (B1630785) and a co-agonist, such as glycine (B1666218) or D-serine. clinicaltrials.gov

Sarcosine, an endogenous inhibitor of the glycine transporter-1 (GlyT-1), offers a promising therapeutic strategy within this framework. nih.govfrontiersin.org By inhibiting GlyT-1, sarcosine increases the synaptic availability of glycine, a co-agonist at the NMDAR. clinicaltrials.govfrontiersin.org This enhanced availability of glycine is thought to potentiate NMDAR function, thereby counteracting the receptor's hypofunction. nih.govmdpi.com Animal models of NMDAR hypofunction, induced by substances like MK-801, have demonstrated that sarcosine can alleviate behavioral and brain abnormalities associated with this state. nih.govresearchgate.net Studies have shown that sarcosine can regulate the surface trafficking of NMDARs and enhance NMDAR-mediated electrophysiological activity. nih.gov

Numerous studies have explored the effectiveness of sarcosine in mitigating the challenging negative and cognitive symptoms of schizophrenia. Negative symptoms include blunted affect, alogia (poverty of speech), and avolition (lack of motivation), while cognitive symptoms encompass deficits in memory, attention, and executive function.

Below is a table summarizing key findings from selected clinical trials on the efficacy of sarcosine in schizophrenia:

| Study Focus | Key Findings |

|---|---|

| Overall Symptom Reduction | A meta-analysis of seven trials found that sarcosine use resulted in more significant relief of overall clinical symptoms compared to comparators. nih.gov |

| Negative Symptoms | Adjunctive sarcosine treatment was found to be superior to placebo in reducing scores on the Scale for the Assessment of Negative Symptoms (SANS-20 and SANS-17). nih.gov |

| Cognitive Function | A meta-analysis indicated a positive but insignificant effect of sarcosine on overall cognitive functions. nih.gov |

| Acute Exacerbation | In a study of acutely ill schizophrenic patients, the sarcosine group showed greater reductions in total scores on the Positive and Negative Syndrome Scale (PANSS) compared to both placebo and D-serine groups. nih.gov |

Given the multifaceted nature of schizophrenia, researchers are exploring combination therapies to target different aspects of the disorder's pathophysiology. One such approach involves the adjunctive use of sarcosine with N-acetylcysteine (NAC). NAC is believed to work by replenishing glutathione (B108866) levels, a key antioxidant, and may also augment glutamate binding at the NMDA receptor. researchopenworld.com

The rationale for combining these two agents is to target both the NMDAR hypofunction and oxidative stress pathways, which are thought to be interconnected in schizophrenia. researchopenworld.comoup.com A case report has discussed the efficacy and safety of adjunctive sarcosine and NAC in treatment-resistant schizophrenia, suggesting potential benefits. researchopenworld.comresearchgate.net A systematic review and meta-analysis of adjunctive NAC found that it significantly improved total psychopathology. researchopenworld.com While research on the combined efficacy of sarcosine and NAC is still emerging, it represents a promising area of investigation for comprehensive schizophrenia management. mdpi.com

N-methylglycine (Sarcosine) in Other Neurological and Psychiatric Disorders

The therapeutic potential of sarcosine, primarily through its modulation of the NMDAR system, is also being investigated in other neurological and psychiatric conditions beyond schizophrenia.

Evidence suggests that glutamatergic dysfunction may also play a role in the pathophysiology of Obsessive-Compulsive Disorder (OCD). researchgate.netnih.gov This has led to the investigation of sarcosine as a potential treatment for OCD. The underlying theory is that by enhancing NMDAR-mediated neurotransmission, sarcosine could help alleviate OCD symptoms. researchgate.net

An open-label study involving 26 outpatients with OCD found that a 10-week course of sarcosine treatment resulted in a significant reduction in scores on the Yale-Brown Obsessive Compulsive Scale (YBOCS). researchgate.netnih.gov Notably, the therapeutic effect was observed to be rapid in some patients, particularly those who were treatment-naïve. researchgate.netnih.gov In this study, eight of the 25 subjects who completed the trial were considered responders, showing a greater than 35% reduction in YBOCS scores. nih.govpsychiatryonline.org While these initial findings are promising and support the glycine transporter-1 as a novel target for OCD treatment, large-scale, placebo-controlled, double-blind studies are needed for confirmation. researchgate.netnih.gov

The role of sarcosine is also being explored in the context of major depressive disorder (MDD) and Parkinson's disease.

Depression: The glutamatergic system, particularly the NMDAR, is implicated in the neurobiology of depression. medpath.comresearchgate.net NMDAR-enhancing agents like sarcosine have been observed to improve depressive symptoms in patients with schizophrenia. medpath.comclinconnect.io This has prompted research into its direct antidepressant effects. A 6-week, randomized, double-blind, citalopram-controlled trial in 40 patients with major depressive disorder found that sarcosine substantially improved scores on the Hamilton Depression Rating Scale. researchgate.net Another randomized, double-blind clinical trial found that add-on sarcosine to SSRIs was an efficacious and safe therapy for MDD. nih.gov

Parkinson's Disease: In Parkinson's disease, research into sarcosine is multifaceted. One area of interest is its potential to ameliorate neuropsychiatric symptoms. An 8-week, double-blind, placebo-controlled trial in patients with Parkinson's disease with dementia (PD-D) found that sarcosine temporally improved depression and neuropsychiatric symptoms without worsening motor or cognitive features. nih.gov The beneficial effects were more pronounced in patients with mild to moderate severity. nih.gov The rationale for its use in Parkinson's disease is linked to the role of the NMDA receptor in learning, memory, and cognition, and the potential for NMDA-glycine site activation to enhance dopamine (B1211576) secretion. clinicaltrials.gov

Below is a data table summarizing research findings of sarcosine in these disorders:

| Disorder | Study Type | Key Findings |

|---|---|---|

| Obsessive-Compulsive Disorder | 10-week open-label trial | Significant reduction in Yale-Brown Obsessive Compulsive Scale (YBOCS) scores, particularly in treatment-naïve patients. researchgate.netnih.gov |

| Major Depressive Disorder | 6-week randomized, double-blind, citalopram-controlled trial | Sarcosine significantly improved scores on the Hamilton Depression Rating Scale. researchgate.net |

| Major Depressive Disorder | Randomized, double-blind clinical trial | Add-on sarcosine to SSRIs was found to be an efficacious and safe treatment. nih.gov |

| Parkinson's Disease with Dementia | 8-week, double-blind, placebo-controlled trial | Temporally improved depression and neuropsychiatric symptoms without exacerbating motor or cognitive features. nih.gov |

N-methylglycine Metabolism in Metabolic Disorders

N-methylglycine, also known as sarcosine, is a key intermediate in one-carbon metabolism, synthesized from glycine through the action of the enzyme Glycine N-methyltransferase (GNMT). Its metabolism is intricately linked to various physiological processes, and dysregulation has been observed in several metabolic disorders.

Alterations in Glycine and Sarcosine Levels in Obesity and Type 2 Diabetes Mellitus

Metabolic disorders such as obesity and type 2 diabetes mellitus (T2DM) are characterized by significant alterations in the plasma levels of glycine and its derivative, sarcosine. nih.gov Consistently, lower circulating glycine levels have been observed in individuals with obesity, T2DM, and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov One meta-analysis indicated that plasma glycine concentrations are approximately 11% lower in patients with obesity and 15% lower in those with T2DM compared to healthy individuals. nih.gov Furthermore, an inverse association has been established between plasma glycine concentration and the risk of developing T2DM. nih.gov

Conversely, plasma concentrations of sarcosine have been found to be elevated in patients with metabolic syndrome when compared to healthy controls, showing an inverse correlation with the decrease in plasma glycine. nih.gov Studies have also pointed to increased urinary excretion of metabolites related to glycine metabolism, including sarcosine, in individuals who later develop T2DM. nih.gov During an oral glucose tolerance test (OGTT), changes in sarcosine levels in individuals with diabetes were opposite to those of glycine. oup.com These findings suggest a significant perturbation in glycine and sarcosine metabolism in the context of obesity and T2DM.

Table 1: Alterations in Glycine and Sarcosine Levels in Metabolic Disorders

| Metabolite | Condition | Observed Alteration | Reference |

|---|---|---|---|

| Glycine | Obesity, Type 2 Diabetes Mellitus, Non-alcoholic fatty liver disease | Decreased circulating levels | nih.govnih.gov |

| Sarcosine | Metabolic Syndrome | Increased plasma concentrations | nih.gov |

| Sarcosine | Type 2 Diabetes Mellitus | Increased urinary excretion | nih.gov |

| Sarcosine | Type 2 Diabetes Mellitus (during OGTT) | Levels change in opposition to glycine | oup.com |

Link between Glycine N-methyltransferase Mutations and Liver Disease Pathogenesis

Glycine N-methyltransferase (GNMT) is a crucial enzyme predominantly found in the liver, where it plays a significant role in regulating the metabolism of S-adenosylmethionine (SAMe), a universal methyl donor. nih.gov Mutations in the GNMT gene and alterations in its expression are strongly associated with the pathogenesis of liver diseases.

Down-regulation of GNMT expression has been identified as an early event in the development of non-alcoholic fatty liver disease (NAFLD) and its progression to hepatocellular carcinoma (HCC). oup.com This down-regulation is often mediated by the hypermethylation of the Gnmt promoter. oup.com In patients with cirrhosis and HCC, particularly those related to hepatitis C virus and alcohol-induced liver damage, GNMT expression is significantly reduced. nih.govnih.gov

Furthermore, individuals with specific mutations in the GNMT gene have been identified as having mild to moderate liver disease, characterized by elevated serum aminotransferases. nih.gov Studies in mouse models have demonstrated that the deletion of the GNMT gene leads to a hepatic accumulation of SAMe, resulting in the development of fatty liver and fibrosis. nih.gov This pathological phenotype could be prevented by treatment with nicotinamide, which reduces the excess hepatic SAMe. nih.gov These findings underscore the critical function of GNMT in maintaining liver health, with its silencing or mutation contributing directly to liver disease. nih.gov

Table 2: Glycine N-methyltransferase (GNMT) in Liver Disease

| Condition | Observation on GNMT | Consequence | Reference |

|---|---|---|---|

| Non-alcoholic fatty liver disease (NAFLD) | Down-regulation of expression | Early event in pathogenesis | oup.com |

| Hepatocellular carcinoma (HCC) | Down-regulation of expression | Associated with disease progression | oup.comnih.gov |

| Cirrhosis (Hepatitis C, Alcohol-induced) | Decreased expression | Implicated in disease state | nih.govnih.gov |

| GNMT gene mutations in humans | Presence of mutations | Associated with mild to moderate liver disease | nih.gov |

| GNMT gene deletion in mice | Absence of GNMT | Leads to fatty liver and fibrosis | nih.gov |

N-methylglycine and Age-Related Biological Mechanisms

The metabolism of N-methylglycine (sarcosine) and the activity of its synthesizing enzyme, Glycine N-methyltransferase (GNMT), are also implicated in the biological processes of aging and longevity.

Longitudinal Studies on Sarcosine Decline with Aging and its Biological Implications

Comparative metabolomic studies in both rodents and humans have identified circulating sarcosine as a metabolite that is uniquely modulated by aging. nih.govnih.gov Longitudinal analyses have revealed that sarcosine levels are reduced in circulation with advancing age. nih.gov This decline in sarcosine does not appear to occur until older age. nih.gov

The biological implications of this age-related decline are significant, as sarcosine is positioned as an integral node in the metabolic network. nih.gov One of the key functions attributed to sarcosine is the activation of autophagy, a cellular process of degradation and recycling of cellular components that is crucial for cellular health and longevity. nih.govnih.gov Sarcosine has been shown to activate autophagy in cultured cells and enhance autophagic flux in vivo. nih.govnih.gov Therefore, the age-associated decrease in sarcosine may contribute to a decline in metabolic homeostasis and proteostasis, the processes that maintain the proteins within a cell. nih.govnih.gov

Table 3: Sarcosine Levels and Aging

| Population | Observation | Biological Implication | Reference |

|---|---|---|---|

| Rodents and Humans | Circulating sarcosine levels decrease with age | Potential biomarker of aging | nih.govnih.gov |

| Aged Rats | Sarcosine repletion alters metabolic network | Integral node in metabolome | nih.gov |

| Cultured Cells and in vivo | Sarcosine activates autophagy | Role in proteostasis | nih.govnih.gov |

Glycine N-methyltransferase Activity and its Association with Longevity Pathways

The activity of Glycine N-methyltransferase (GNMT) has been linked to longevity pathways, particularly in the context of reduced insulin (B600854)/IGF signaling (IIS), a known lifespan-extending intervention in various organisms. nih.govnih.gov In Drosophila, reduced IIS activity modulates methionine metabolism through the tissue-specific regulation of GNMT, a process required for the full longevity effects of reduced IIS. nih.gov

Fat body-specific expression of GNMT in flies was sufficient to extend lifespan. nih.govnih.gov This lifespan extension was associated with a GNMT-dependent increase in spermidine (B129725) levels and an induction of autophagy. nih.govnih.gov Importantly, this response appears to be evolutionarily conserved, as increased expression of GNMT is also observed in the liver of mice with liver-specific knockout of the insulin receptor substrate 1 (IRS1). nih.govnih.gov These findings position GNMT as a key modulator of longevity, potentially through its role in regulating spermidine synthesis and autophagy. nih.govnih.gov In rats and rabbits, GNMT activity is very low at birth and increases with age, which may be a mechanism to accommodate the high demand for SAMe during periods of rapid growth. taylorandfrancis.com

Table 4: Glycine N-methyltransferase (GNMT) and Longevity

| Model Organism | Condition | Effect on GNMT | Outcome | Reference |

|---|---|---|---|---|

| Drosophila | Reduced Insulin/IGF Signaling (IIS) | Increased expression and activity | Required for full lifespan extension | nih.gov |

| Drosophila | Fat body-specific overexpression | Increased GNMT | Lifespan extension | nih.govnih.gov |

| Mice | Liver-specific IRS1 knockout (reduced IIS) | Increased GNMT expression | Conserved response to reduced IIS | nih.govnih.gov |

| Rats and Rabbits | Postnatal development | Activity increases with age | May regulate SAMe availability for growth | taylorandfrancis.com |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-acetyl-N-methylglycine |

| N-methylglycine (Sarcosine) |

| Glycine |

| S-adenosylmethionine (SAMe) |

| Nicotinamide |

| Spermidine |

| Insulin |

| Insulin-like growth factor (IGF) |

Computational and Theoretical Investigations of N Acetyl N Methylglycine

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-acetyl-N-methylglycine, such as its preferred three-dimensional structure and conformational flexibility. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Interactions

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and properties of molecules due to its favorable balance of accuracy and computational cost. DFT methods, such as B3LYP, with basis sets like 6-31G(d) or larger, have been applied to investigate the molecular properties and interactions of this compound and its derivatives.

DFT calculations have been employed to optimize the geometries of various conformers, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net These calculations often corroborate the findings of ab initio studies regarding the relative stability of different conformations. Furthermore, DFT can be used to compute a range of molecular properties, including:

Vibrational Frequencies: Theoretical vibrational spectra can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the presence of specific conformers.

Molecular Electrostatic Potential (MEP): The MEP surface reveals the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, which contribute to its stability. ajrconline.org

DFT studies have also been used to investigate the interactions of this compound with other molecules, such as water, to understand the effects of solvation on its conformational preferences. researchgate.net These studies have shown that explicit water molecules can significantly alter the relative energies of different conformers by forming intermolecular hydrogen bonds.

| Computed Property | Significance |

| Optimized Geometry | Provides precise bond lengths, bond angles, and dihedral angles for stable conformers. researchgate.net |

| Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectra to specific molecular vibrations. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and predicts intermolecular interaction patterns. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the electron-donating and accepting abilities and provides insights into chemical reactivity. |

| Natural Bond Orbital (NBO) Analysis | Quantifies intramolecular charge transfer and delocalization effects that stabilize the molecule. ajrconline.org |

This table outlines key molecular properties of this compound that can be predicted using Density Functional Theory.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Transition Pathways

While quantum chemical calculations provide a static picture of a molecule's stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the conformational landscape and the pathways of transition between different states.

MD simulations of this compound, typically in a solvent like water, are performed using classical force fields such as AMBER or CHARMM. nih.govresearchgate.net These force fields are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The parameters are derived from experimental data and high-level quantum mechanical calculations.

By simulating the molecule for nanoseconds or even microseconds, it is possible to observe transitions between different conformational states. The resulting trajectory can be analyzed to generate a free energy landscape, which maps the probability of finding the molecule in a particular conformation. This landscape reveals the most stable conformational basins and the energy barriers that separate them.

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, are often employed to overcome the high energy barriers and ensure a thorough exploration of the conformational space within a reasonable simulation time. These methods help in identifying all relevant low-energy conformers and the transition pathways between them.

The insights gained from MD simulations are crucial for understanding how the flexibility of this compound might influence its biological activity, such as its ability to bind to a receptor or an enzyme active site.

| Simulation Parameter | Description | Common Choices |

| Force Field | A set of empirical energy functions and parameters that describe the interactions between atoms. | AMBER, CHARMM, GROMOS, OPLS |

| Solvent Model | A representation of the solvent molecules surrounding the solute. | Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GB) |

| Ensemble | The statistical mechanical ensemble in which the simulation is run (e.g., constant temperature and pressure). | NVT (canonical), NPT (isothermal-isobaric) |

| Simulation Time | The duration of the simulation, which determines the extent of conformational sampling. | Nanoseconds (ns) to Microseconds (µs) |

| Analysis Methods | Techniques used to extract meaningful information from the simulation trajectory. | Root Mean Square Deviation (RMSD), Ramachandran plots, Free Energy Landscapes |

This table provides an overview of the key parameters and methods used in molecular dynamics simulations of peptides like this compound.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies, providing a detailed picture of the reaction pathway.

One example of a computationally modeled reaction is the palladium-catalyzed C-H activation of N-acetylglycine. nih.govrsc.org DFT calculations have been used to elucidate the mechanism of this reaction, which is important for the synthesis of modified amino acids. The calculations show that the reaction proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the acyl group of the N-acetylglycine ligand plays a crucial role in assisting the C-H bond cleavage. The computed Gibbs free energy profile for this reaction reveals the energies of the intermediates and transition states, confirming the feasibility of the proposed pathway. rsc.org

Another area of investigation is the enzymatic catalysis involving N-methylglycine (sarcosine). For instance, computational studies have been performed on the oxidation of N-methylglycine by monomeric sarcosine (B1681465) oxidase. These studies, often using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can model the reaction within the complex environment of the enzyme's active site. Such models help to understand the roles of specific amino acid residues in catalysis and to elucidate the detailed electronic steps of the reaction.

| Reaction | Computational Method | Key Findings |

| Palladium-catalyzed C-H activation of N-acetylglycine | DFT (e.g., B3LYP) | The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, with the acyl group playing a cooperative role. The Gibbs free energy profile has been calculated. nih.govrsc.org |

| Oxidation of N-methylglycine by sarcosine oxidase | QM/MM | Elucidation of the roles of active site residues and the electronic mechanism of the enzymatic reaction. |

This table presents examples of reaction mechanisms involving this compound and related compounds that have been investigated using computational methods.

Homology Modeling and Prediction of Enzyme-Substrate Binding Sites and Interactions

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known but its experimental structure has not been determined. This method is based on the principle that proteins with similar sequences adopt similar structures.

For an enzyme that might act on this compound, such as a specific N-acetyltransferase, homology modeling can be used to build a model of its structure if a suitable template structure (a homologous protein with a known experimental structure) is available. nih.govresearchgate.net The process of homology modeling typically involves the following steps:

Template Selection: Identifying one or more known protein structures that are homologous to the target sequence. The quality of the template is crucial for the accuracy of the final model.

Sequence Alignment: Aligning the target sequence with the template sequence(s).

Model Building: Building a three-dimensional model of the target protein based on the alignment with the template structure.

Model Refinement and Validation: Refining the model to correct for any structural inaccuracies and validating its quality using various computational tools.

Once a reliable model of the enzyme is obtained, it can be used to study the binding of this compound to the active site. Molecular docking simulations can be performed to predict the preferred binding mode of the substrate and to identify the key amino acid residues involved in the interaction. These studies can provide valuable insights into the enzyme's substrate specificity and catalytic mechanism.

For example, homology models of N-acetyltransferases have been used to identify conserved catalytic residues (such as a cysteine-histidine-aspartate triad (B1167595) in some cases) and to understand how different substrates bind to the active site. researchgate.net These models can guide site-directed mutagenesis experiments to verify the roles of specific residues in catalysis and substrate binding.

| Step in Homology Modeling | Description |

| Template Selection | Identifying a known protein structure with significant sequence similarity to the target enzyme. nih.govresearchgate.net |

| Sequence Alignment | Aligning the amino acid sequence of the target enzyme with that of the template. |

| Model Building | Generating the 3D coordinates of the target enzyme based on the template's structure. |

| Model Refinement | Optimizing the geometry of the model to remove steric clashes and improve its overall quality. |

| Model Validation | Assessing the quality of the model using tools that check its stereochemistry and structural features. |

| Substrate Docking | Predicting the binding mode of this compound in the active site of the modeled enzyme. |

This table outlines the general workflow for homology modeling of an enzyme that may interact with this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications for N-acetyl-N-methylglycine Analogs

The structural framework of this compound, also known as N-acetylsarcosine, provides a foundation for the design and synthesis of a wide array of analogs with potential therapeutic benefits. ontosight.ai Researchers are actively exploring these analogs, particularly N-substituted glycines or "peptoids," in the field of drug discovery. pnas.org This exploration is driven by the potential to overcome the limitations of traditional peptide-based drugs, such as poor metabolic stability and bioavailability. nih.gov

One of the key strategies involves modifying the peptide backbone through N-methylation, a process that can significantly enhance the stability, receptor binding affinity, and selectivity of drug candidates. nih.gov This approach has shown promise in creating more robust therapeutic agents. For instance, the introduction of non-natural amino acids like N-methylglycine into peptide sequences has been shown to increase in vivo stability, a critical factor for effective drug action. mdpi.com

The therapeutic potential of sarcosine (B1681465) (N-methylglycine) itself, the parent compound of this compound, has been investigated in the context of neurological disorders. Studies have explored its role as a glycine (B1666218) transporter-1 (GlyT-1) inhibitor, which can potentiate N-methyl-D-aspartate (NMDA) receptor neurotransmission. nih.govnih.gov This has led to clinical trials examining its efficacy as an add-on treatment for schizophrenia and obsessive-compulsive disorder (OCD). nih.govclinicaltrials.gov The insights gained from these studies on sarcosine are invaluable for guiding the development and potential applications of its acetylated form and other analogs.

Furthermore, analogs of N-methylglycine are being incorporated into the design of bifunctional chelating agents for use in oncology. These agents are crucial for the development of radiopharmaceuticals for both imaging and therapy, highlighting the diverse therapeutic avenues being pursued. mdpi.com The modular nature of peptoid synthesis allows for the rapid generation of diverse chemical libraries, facilitating the discovery of lead compounds for various diseases. pnas.org

Table 1: Investigational Therapeutic Applications of this compound and its Analogs

| Compound/Analog | Therapeutic Area | Mechanism of Action/Application |

|---|---|---|

| N-acetylsarcosine | General Therapeutics | Potential for enzyme inhibition and modulation of metabolic pathways. ontosight.ai |

| N-substituted glycines (Peptoids) | Drug Discovery | Enhanced metabolic stability and bioavailability compared to peptides. pnas.orgnih.gov |

| Sarcosine (N-methylglycine) | Schizophrenia, OCD | Glycine transporter-1 (GlyT-1) inhibitor, NMDA receptor co-agonist. nih.govnih.govclinicaltrials.gov |

| N-methylglycine Analogs | Oncology | Component of bifunctional chelating agents for imaging and therapy. mdpi.com |

Integration of Systems Biology Approaches for Comprehensive Understanding of this compound Metabolic Networks

To fully grasp the biological significance of this compound, researchers are turning to systems biology. This approach moves beyond the study of individual components to a more holistic view of the complex interplay within biological systems. nih.govdiva-portal.org By integrating various "omics" data, such as genomics, proteomics, and metabolomics, systems biology aims to construct comprehensive models of metabolic networks. nih.govfrontiersin.orgnih.gov

The metabolism of this compound is intrinsically linked to the metabolic pathways of its precursors, glycine and sarcosine (N-methylglycine). Sarcosine is an intermediate in glycine metabolism, and its levels can be influenced by the activity of enzymes like glycine N-methyltransferase (GNMT). nih.gov Systems biology approaches are being employed to study these interconnected pathways in various organisms and conditions. For example, genome-scale metabolic reconstructions have been used in combination with multi-omics data to gain insights into the metabolism of C4 plants, where sarcosine is a measured metabolite. frontiersin.orgnih.govresearchgate.net

These integrated analyses can reveal how metabolic networks respond to genetic, environmental, or pharmacological perturbations. nih.gov For instance, a systems biology approach was used to characterize the function of a novel methyltransferase in response to chemical stress, demonstrating the power of combining chemical genomics with other systems-based methods to elucidate protein function and mechanisms of action of small molecules. nih.gov Such methodologies are crucial for understanding how the levels of this compound and related metabolites are regulated and what their fluctuations signify within the broader metabolic landscape.

The ultimate goal of applying systems biology to the study of this compound is to create predictive models of its metabolic network. These models can help to identify key regulatory points, predict the effects of targeting specific enzymes, and ultimately, guide the development of therapeutic interventions that modulate these pathways. embopress.org

Development of Advanced Biomarker Discovery Strategies Based on this compound Levels

Alterations in the concentrations of specific metabolites can serve as valuable biomarkers for the diagnosis, prognosis, and monitoring of diseases. mdpi.com There is growing interest in the potential of N-acetylated amino acids, including this compound, as biomarkers for a range of conditions. nih.gov

Metabolomics studies have revealed that the levels of sarcosine (N-methylglycine) are significantly elevated in the progression of prostate cancer to a metastatic state. nih.gov This has spurred further investigation into the role of sarcosine and its derivatives in cancer metabolism. The enzymatic pathways involved in sarcosine biosynthesis are altered during carcinogenesis, suggesting that monitoring the levels of these metabolites could provide valuable diagnostic information. nih.gov

Beyond cancer, fluctuations in the levels of N-methylglycine and related compounds have been observed in other pathological states. For example, elevated levels of N,N-dimethylglycine and N-methylglycine have been detected in patients with folate deficiency. nih.gov In the context of neurological disorders, metabolites within the choline-glycine cycle, which includes sarcosine, have been identified as potential biomarkers for conditions involving demyelination. mdpi.com Furthermore, age-related correlations have been found for glycine and sarcosine in certain metabolic disorders. d-nb.info

The development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance, is crucial for the accurate and sensitive detection of these metabolites in biological samples. mdpi.com These technologies, combined with sophisticated data analysis, are enabling researchers to identify subtle changes in metabolite profiles that may be indicative of disease. The non-enzymatic formation of N-acetylated amino acid conjugates is also an area of active investigation, as these compounds may contribute to the pathology of inborn errors of metabolism. mdpi.com

Table 2: Potential Biomarker Applications of this compound and Related Metabolites

| Metabolite | Associated Condition | Observation |

|---|---|---|

| Sarcosine (N-methylglycine) | Prostate Cancer | Highly elevated during progression to metastasis. nih.gov |

| N-methylglycine | Folate Deficiency | Elevated serum levels. nih.gov |

| Sarcosine (N-methylglycine) | Neurological Disorders | Potential biomarker for demyelination processes. mdpi.com |

| N-acetylated amino acids | Inborn Errors of Metabolism | Can be detected in urine in conditions like acylase I deficiency. cancer.gov |

Interdisciplinary Research Endeavors Bridging Chemical Biology with Clinical Outcomes

The journey of a compound like this compound from a laboratory curiosity to a clinically relevant molecule necessitates a highly interdisciplinary approach. Chemical biology, which lies at the interface of chemistry and biology, plays a pivotal role in this process. lakemeyer-lab.deucsb.edu It provides the tools and methodologies to not only synthesize novel molecules but also to probe their interactions within complex biological systems. nih.govacs.org

Interdisciplinary research centers are increasingly being established to foster collaboration between chemists, biologists, and clinicians. ircbc.ac.cnnih.gov These collaborations are essential for translating fundamental scientific discoveries into tangible clinical benefits. For example, the development of novel therapeutic agents based on this compound analogs requires expertise in synthetic chemistry for their creation, as well as in cell biology and pharmacology to evaluate their efficacy and mechanism of action. frontiersin.orgbiomedres.us

The insights gained from chemical biology studies can directly inform clinical research. By understanding the molecular basis of how this compound and its analogs interact with their biological targets, researchers can design more effective and targeted therapies. Furthermore, the identification of these compounds as potential biomarkers can lead to the development of new diagnostic tools that can improve patient outcomes.

The ultimate aim of these interdisciplinary endeavors is to bridge the gap between basic science and clinical practice. By fostering a collaborative environment, researchers can accelerate the pace of discovery and ensure that promising findings in the laboratory are translated into improved health outcomes for patients.

Q & A

Q. What are the established synthetic protocols for N-acetyl-N-methylglycine, and how are yields optimized?

this compound is synthesized via General Procedure 1 (GP1), yielding white crystals (58% yield) after purification. Key steps include acetylation and methylation under controlled conditions. Characterization via NMR (DMSO-: δ 12.67, 3.95, 2.99, 2.01 ppm), NMR (170.8, 170.4, 48.7, 36.8, 21.2 ppm), and HRMS (132.0656 [M+H]) ensures structural confirmation. Yield optimization involves stoichiometric control of reagents, temperature modulation, and crystallization conditions .

Q. Which analytical techniques are critical for confirming the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy (, ) are essential for structural elucidation. HRMS confirms molecular weight (132.0656 [M+H]), while NMR resolves methyl and acetyl group environments. Supplementary techniques like IR spectroscopy or HPLC (using reagents such as EDC or TCEP for derivatization) can validate purity, especially when detecting trace impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific safety data for this compound is limited, protocols for analogous glycine derivatives recommend:

- Personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Emergency measures: Flush eyes/skin with water for 15 minutes if exposed; consult medical help for persistent irritation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

Discrepancies in NMR or HRMS data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound?

Design a kinetic study under controlled pH (e.g., 2–12) and temperature (25–60°C) using buffer systems (e.g., acetate, phosphate). Monitor degradation via:

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Variability often stems from inconsistent reaction conditions or purification steps. Solutions include:

- Standardizing reaction parameters (temperature, stirring rate, reagent purity).

- Implementing in-process controls (TLC or inline FTIR monitoring).

- Using design-of-experiments (DoE) frameworks to identify critical factors (e.g., catalyst loading, solvent volume) .

Methodological Guidance

Q. What protocols ensure reproducibility in NMR characterization of this compound?

- Use deuterated solvents (e.g., DMSO-) and calibrate spectrometers with internal standards (TMS).

- Acquire -depoupled spectra to simplify splitting patterns.

- Report solvent, temperature, and field strength (e.g., 400 MHz) to enable cross-lab comparisons .

Q. How should researchers document synthetic procedures for peer-reviewed publication?

- Provide step-by-step protocols, including exact masses, volumes, and purification methods.

- Include raw NMR/HRMS data in supplementary materials.

- Reference analogous procedures (e.g., GP1) and justify deviations .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing degradation kinetics of this compound?

Q. How can researchers reconcile conflicting literature data on the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。